molecular formula C23H30N2O2 B11559051 N,N'-dibenzylnonanediamide

N,N'-dibenzylnonanediamide

Cat. No.: B11559051
M. Wt: 366.5 g/mol
InChI Key: ZLEOTQCYSOVPMC-UHFFFAOYSA-N
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Description

N,N’-dibenzylnonanediamide is an organic compound characterized by the presence of two benzyl groups attached to a nonanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-dibenzylnonanediamide typically involves the reaction of nonanediamine with benzyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of N,N’-dibenzylnonanediamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N’-dibenzylnonanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of benzyl carboxylic acids or benzyl amides.

    Reduction: Formation of benzylamines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N,N’-dibenzylnonanediamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-dibenzylnonanediamide involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N’-dibenzylethylenediamine: Similar structure but with a shorter ethylene backbone.

    N,N’-dibenzylmethanediamide: Contains a methylene group instead of a nonane backbone.

Uniqueness

N,N’-dibenzylnonanediamide is unique due to its longer nonane backbone, which can influence its chemical reactivity and physical properties. This structural feature may provide distinct advantages in certain applications, such as increased stability or specific interactions with biological targets.

Properties

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

N,N'-dibenzylnonanediamide

InChI

InChI=1S/C23H30N2O2/c26-22(24-18-20-12-6-4-7-13-20)16-10-2-1-3-11-17-23(27)25-19-21-14-8-5-9-15-21/h4-9,12-15H,1-3,10-11,16-19H2,(H,24,26)(H,25,27)

InChI Key

ZLEOTQCYSOVPMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCCCCCC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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